An In-depth Technical Guide on the Core Properties of 3H-1,2-Dithiole-3-thione
An In-depth Technical Guide on the Core Properties of 3H-1,2-Dithiole-3-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-1,2-dithiole-3-thione (D3T), the parent compound of the dithiolethione class of organosulfur compounds, has garnered significant scientific interest due to its potent biological activities.[1] Found in cruciferous vegetables, D3T and its derivatives have demonstrated significant promise in chemoprevention, neuroprotection, and as anti-inflammatory agents.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of 3H-1,2-dithiole-3-thione, including its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and its primary mechanism of action through the Nrf2 signaling pathway.
Physicochemical Properties
The core physicochemical properties of 3H-1,2-dithiole-3-thione are summarized in the table below. These properties are essential for its handling, formulation, and for understanding its behavior in biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₂S₃ | [4][5] |
| Molecular Weight | 134.25 g/mol | [4][5] |
| CAS Number | 534-25-8 | [5][6] |
| Appearance | Dark red crystals | [6] |
| Melting Point | 81-82 °C | [6] |
| Solubility | Insoluble in water; Soluble in DMSO (≥10 mg/mL) | [6] |
| pKa (estimated) | Given the electron-withdrawing nature of the dithiolethione ring, the vinylogous protons are expected to be weakly acidic. While no direct experimental pKa value for the parent D3T has been found, studies on hydroxy- and amino-phenyl substituted dithiolethiones can be used to estimate its acidity. The 3-thioxo-1,2-dithiol-5-yl group exhibits a strong electron-withdrawing effect.[7] | [7] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: For the parent 3H-1,2-dithiole-3-thione, two signals corresponding to the vinyl protons are expected in the aromatic region of the spectrum. For the derivative, 4-phenyl-3H-1,2-dithiole-3-thione , a complex multiplet for the phenyl protons and a singlet for the remaining vinyl proton would be observed.[8]
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¹³C NMR: The ¹³C NMR spectrum of 3H-1,2-dithiole-3-thione is expected to show three distinct signals. One signal at a very low field is characteristic of the thiocarbonyl carbon (C=S). The other two signals will correspond to the olefinic carbons of the dithiole ring.
Infrared (IR) Spectroscopy
While a spectrum for the parent D3T is not available, the IR spectrum of 3H-1,2-benzodithiole-3-thione shows characteristic peaks for C-H stretching of the aromatic ring around 3051 cm⁻¹ and aromatic C=C and C-C bond vibrations at 1577, 1434, 1276, and 1238 cm⁻¹.[8] A strong absorption band corresponding to the C=S stretching vibration is also a key feature of dithiolethiones.
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of dithiolethiones are complex.[9] Studies on substituted derivatives indicate that the 3-thioxo-1,2-dithiol-5-yl group has a strong electron-withdrawing effect, influencing the absorption maxima.[7] The UV-Vis spectrum is characterized by multiple absorption bands in the UV and visible regions, which are sensitive to substitution on the dithiole ring.[10][11]
Synthesis of 3H-1,2-Dithiole-3-thione
Several methods for the synthesis of 3H-1,2-dithiole-3-thiones have been reported. The most common and effective methods for the preparation of the parent compound are detailed below.[12]
Experimental Protocol 1: From Malonodialdehyde Dimethylacetal
This procedure is a direct and efficient method for synthesizing the parent 3H-1,2-dithiole-3-thione.[12]
Workflow Diagram:
Caption: Synthesis of 3H-1,2-dithiole-3-thione.
Materials:
-
Malonodialdehyde dimethylacetal
-
Elemental sulfur (S₈)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonodialdehyde dimethylacetal in anhydrous pyridine.
-
To this solution, add elemental sulfur and phosphorus pentasulfide.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford 3H-1,2-dithiole-3-thione as a dark red solid.
Experimental Protocol 2: From 3-Oxoesters
The sulfuration of 3-oxoesters is a widely used and versatile method for the synthesis of various substituted 3H-1,2-dithiole-3-thiones.[4][12] An efficient procedure for this conversion was developed by Curphey.[12]
Workflow Diagram:
Caption: Synthesis from a 3-oxoester.
Materials:
-
Ethyl 3-oxopropanoate (or a suitable 3-oxoester)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Elemental sulfur (S₈)
-
Hexamethyldisiloxane (HMDO)
-
Xylene (anhydrous)
-
Silica gel for column chromatography (if necessary)
-
Appropriate solvents for recrystallization or chromatography
Procedure:
-
To a solution of the 3-oxoester in anhydrous xylene, add phosphorus pentasulfide, elemental sulfur, and hexamethyldisiloxane (HMDO).
-
Heat the mixture to reflux with stirring. The addition of HMDO is reported to increase the yield and simplify the work-up.[12]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Core Mechanism of Action: Nrf2 Signaling Pathway
The primary biological activity of 3H-1,2-dithiole-3-thione is attributed to its ability to potently induce the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3][13] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.
Signaling Pathway Diagram:
Caption: Activation of the Nrf2 pathway by D3T.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as an adapter for a Cul3-Rbx1 E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular levels of Nrf2.
3H-1,2-dithiole-3-thione and other dithiolethiones are electrophilic and can react with specific cysteine residues on Keap1. This modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, and its degradation is inhibited. The stabilized Nrf2 then translocates into the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including Phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferases (GSTs)) and antioxidant proteins (e.g., heme oxygenase-1 (HO-1)).[14] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify carcinogens and other xenobiotics, thereby providing protection against cellular damage.
Conclusion
3H-1,2-dithiole-3-thione is a molecule of significant interest in medicinal chemistry and drug development. Its fundamental properties, coupled with its potent ability to induce the Nrf2-mediated antioxidant response, make it a valuable lead compound for the development of novel therapeutic agents for a range of diseases associated with oxidative stress. This guide provides a foundational understanding of its chemistry, synthesis, and biological mechanism of action to aid researchers in their exploration of this promising compound. Further research to fully elucidate the spectroscopic properties of the parent compound and to optimize its synthesis is warranted.
References
- 1. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 3H-1,2-Dithiole-3-thione - LKT Labs [bioscience.co.uk]
- 5. scbt.com [scbt.com]
- 6. 3H-1,2-Dithiole-3-thione - LKT Labs [lktlabs.com]
- 7. Assessment of the substituent constants of the 3-thioxo-1,2-dithiol-4- and -5-yl groups through pKa values measurements of 4 and 5-(hydroxy- or amino-phenyl)-1,2-dithiole-3-thiones in water at 298 K - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 3H-1,2-dithiole-3-thione protects retinal pigment epithelium cells against Ultra-violet radiation via activation of Akt-mTORC1-dependent Nrf2-HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3H-1,2-dithiole-3-thione protects retinal pigment epithelium cells against Ultra-violet radiation via activation of Akt-mTORC1-dependent Nrf2-HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
